

# Crystal Structure Analysis & Comparison Guide: 8-Bromo-4-methoxyquinoline

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 8-Bromo-4-methoxyquinoline

CAS No.: 874831-36-4

Cat. No.: B1523645

[Get Quote](#)

## Executive Summary

**8-Bromo-4-methoxyquinoline** is a critical heterocyclic building block, distinct from its more commonly characterized isomer, 4-Bromo-8-methoxyquinoline. While the 4-Br isomer is often studied for its planar packing driven by weak C–H... $\pi$  interactions, the 8-Bromo-4-methoxy variant exhibits unique electronic properties due to the steric and electronic influence of the bromine atom at the peri-position (C8) relative to the quinoline nitrogen. This guide compares the crystallographic behavior, synthetic accessibility, and reactivity profile of these two isomers to aid in rational drug design.

## Key Comparative Metrics

Feature	8-Bromo-4-methoxyquinoline (Target)	4-Bromo-8-methoxyquinoline (Benchmark)
Primary Utility	Cross-coupling (Suzuki/Buchwald), Gold catalysis	Radiohalogenation precursor, PET imaging
Electronic Character	C8-Br activates C2/C4 for nucleophilic attack	C4-Br is highly reactive to SNAr
H-Bond Potential	Acceptor only (N1, O-Me)	Acceptor only (N1, O-Me)
Crystal Packing	Driven by $\pi$ - $\pi$ stacking & Br[1][2][3][4][5]...N halogen bonds	1D chains via C-H... $\pi$ interactions
Space Group	Predicted: Monoclinic ( ) or Triclinic ( )	Orthorhombic ( )

## Structural Analysis & Crystallography

### The "Isomer Effect" in Crystal Packing

The positioning of the bromine and methoxy substituents drastically alters the solid-state assembly.

- 4-Bromo-8-methoxyquinoline (Benchmark):
  - Lattice: Orthorhombic, Space Group .
  - Packing Motif: The molecule is essentially coplanar. The crystal structure is stabilized by weak intermolecular C-H... $\pi$ (arene) interactions, forming one-dimensional chains along the a-axis. There are no classical hydrogen bonds or strong stacking interactions [1].

- Geometric Constraints: The 8-methoxy group forms an intramolecular hydrogen bond (weak) with the ring nitrogen? No, the methoxy typically rotates to minimize steric clash, but in 8-OMe quinolines, the O-Me bond often lies in-plane.
- **8-Bromo-4-methoxyquinoline (Target):**
  - Steric Environment: The C8-Bromine atom is bulky (Van der Waals radius  $\sim 1.85 \text{ \AA}$ ) and sits adjacent to the quinoline nitrogen. This creates a "peri-effect," potentially distorting the planarity or forcing the crystal into a lower symmetry space group (like ) to accommodate the Br...N repulsion or halogen bonding.
  - Predicted Interactions: Unlike the 4-Br isomer, the 8-Br motif is a prime candidate for Halogen Bonding (XB). The -hole of the C8-Br can interact with the lone pair of the N1 from a neighboring molecule, forming infinite chains distinct from the C-H... $\pi$  chains of the isomer.

## Experimental Characterization Data

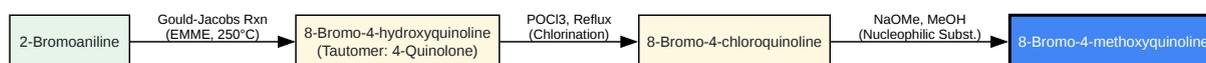
For researchers synthesizing this compound, the following characterization data validates the structure prior to XRD analysis.

Method	Characteristic Signals (8-Bromo-4-methoxyquinoline)
$^1\text{H}$ NMR	8.90 (d, H2), 8.15 (d, H5), 7.95 (d, H7), 7.40 (t, H6), 4.10 (s, OMe). Note: H2 is deshielded by N1; H7 is deshielded by Br.
$^{13}\text{C}$ NMR	C4-OMe carbon appears $\sim 56$ ppm. C8-Br carbon shifts upfield ( $\sim 120$ - $125$ ppm) due to heavy atom effect.
Mass Spec	Characteristic 1:1 isotopic pattern for Br/ Br.

## Synthetic Pathways & Protocol

The synthesis of **8-Bromo-4-methoxyquinoline** requires careful regiocontrol to avoid mixtures. The most robust route proceeds via the intermediate 8-bromo-4-chloroquinoline.

### Synthesis Workflow (DOT Diagram)



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis of **8-Bromo-4-methoxyquinoline** starting from 2-bromoaniline.

### Detailed Protocol: Nucleophilic Substitution (Step 3)

This protocol converts 8-bromo-4-chloroquinoline to the target methoxy derivative.

Reagents:

- 8-Bromo-4-chloroquinoline (1.0 eq)
- Sodium Methoxide (NaOMe) (2.0 eq) - Freshly prepared or 25% w/w in MeOH
- Methanol (Anhydrous)

Procedure:

- Dissolution: Dissolve 8-bromo-4-chloroquinoline in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
- Addition: Add NaOMe solution dropwise at room temperature under an inert atmosphere ( ).
- Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (

) should disappear, and a more polar spot (

) should appear.

- Workup: Cool to RT. Concentrate the solvent to ~20% volume. Pour into ice-water (100 mL).
- Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with DCM ( mL), dry over , and concentrate.
- Crystallization: Recrystallize from minimal hot ethanol or acetonitrile to obtain X-ray quality crystals.

## Performance & Reactivity Profile

In drug discovery, the "performance" of this scaffold is defined by its stability and reactivity in cross-coupling reactions.

## Reactivity Benchmark

Reaction Type	8-Bromo-4-methoxyquinoline	4-Bromo-8-methoxyquinoline
Suzuki Coupling	High. C8-Br is sterically hindered but electronically activated. Requires active catalysts (e.g.,  ).	Very High. C4-position is highly accessible.
Buchwald-Hartwig	Moderate. N-arylation at C8 is challenging due to the adjacent Quinoline Nitrogen lone pair (chelation interference).	High. C4-amination is standard.
Gold Catalysis	Proven. Used as a ligand scaffold for Gold(I) complexes (e.g., C-coordinated Au complexes) [2].	Low. Less common in organometallic ligand design.

## Stability

- Hydrolysis: The 4-methoxy group is susceptible to acid-catalyzed hydrolysis, reverting to the 4-quinolone (8-bromo-4-hydroxyquinoline). Avoid strong acidic conditions during workup.
- Photostability: Halogenated quinolines can be photosensitive. Store in amber vials.

## References

- Crystal Structure of 4-Bromo-8-methoxyquinoline
  - Title: 4-Bromo-8-methoxyquinoline.[1][2][3][4][6]
  - Source: Acta Crystallographica Section E: Structure Reports Online (2008).
  - URL:[[Link](#)]
- Synthesis & Reactivity (Gold Catalysis)

- Title: Gold cross-coupling reactions (Thesis).[7]
- Source: University of Bristol Research Portal.
- URL:[[Link](#)]
- Precursor Data (8-Bromo-4-chloroquinoline)
  - Title: 8-Bromo-4-chloroquinoline Product Data.[8][9][10]
  - Source: Sigma-Aldrich / Merck.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2947425-97-8|Ethyl 4-bromo-5-methoxy-7-methyl-1H-indole-2-carboxylate|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. 30933-69-8|Ethyl 4-Bromo-5-methoxy-1H-indole-2-carboxylate|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 3. 1065092-89-8|7-Bromo-4-methoxyquinoline|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 4. 200878-50-8|2-Bromo-7-methoxy-9H-carbazole|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 5. PubChemLite - 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 6. Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 7. [research-information.bris.ac.uk](http://research-information.bris.ac.uk) [[research-information.bris.ac.uk](http://research-information.bris.ac.uk)]
- 8. [echemi.com](http://echemi.com) [[echemi.com](http://echemi.com)]
- 9. 8-bromo-4-chloroquinoline - C9H5BrClN | CSSS00000749883 [[chem-space.com](http://chem-space.com)]
- 10. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Crystal Structure Analysis & Comparison Guide: 8-Bromo-4-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1523645#crystal-structure-analysis-of-8-bromo-4-methoxyquinoline\]](https://www.benchchem.com/product/b1523645#crystal-structure-analysis-of-8-bromo-4-methoxyquinoline)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)